molecular formula C18H20N6O B11034676 9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11034676
M. Wt: 336.4 g/mol
InChI Key: CWQGTFZSSLVINN-UHFFFAOYSA-N
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Description

The compound 9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex polycyclic heterocycle It features a furan ring, a propan-2-yl group, and a hexazatetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multi-step reactions. One common approach is the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like THF and catalysts such as zinc and TiCl4 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the hexazatetracyclic core.

    Substitution: Functional groups on the furan ring or the hexazatetracyclic core can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the hexazatetracyclic core can lead to partially or fully reduced derivatives .

Scientific Research Applications

9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes .

Biological Activity

The compound 9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule notable for its unique tetracyclic structure and multiple nitrogen atoms. The presence of a furan ring enhances its aromatic properties and may influence its biological activity.

  • Molecular Formula : C₁₈H₁₈N₆
  • Molecular Weight : Approximately 350.43 g/mol
  • Structural Features :
    • Tetracyclic framework
    • Multiple nitrogen atoms contributing to reactivity
    • Furan moiety enhancing potential biological interactions

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities such as anticancer properties, antimicrobial effects, and neuroprotective capabilities. The unique arrangement of nitrogen atoms in this compound may confer distinct biological activities not observed in other similar compounds.

Anticancer Activity

Several studies have indicated that compounds with similar structural features possess anticancer properties. For instance:

  • Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines in vitro.
  • Mechanism : The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Antimicrobial Effects

The furan moiety in this compound suggests potential antimicrobial activity:

  • Case Study : Structural analogs have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism : The action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Neuroprotective Properties

Compounds with tetracyclic structures have been investigated for neuroprotective effects:

  • Case Study : Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
  • Mechanism : This activity is often attributed to antioxidant properties and modulation of neuroinflammatory pathways.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its potential therapeutic applications:

  • Binding Studies : Initial studies suggest that the compound may interact with specific receptors or enzymes involved in cancer progression or microbial resistance.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodecaStructurePotential anticancer properties
N,N-dimethyl-3-(9-thiophen-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7...StructureInvestigated for neuroprotective effects
1-[4-(Furan-2-yl)-11-(2-phenylethyl)-3...StructureExplored for antimicrobial activity

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

9-(furan-2-yl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C18H20N6O/c1-12(2)22-10-19-17-21-16(15-8-5-9-25-15)24-14-7-4-3-6-13(14)20-18(24)23(17)11-22/h3-9,12,16H,10-11H2,1-2H3,(H,19,21)

InChI Key

CWQGTFZSSLVINN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CO5

Origin of Product

United States

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